![molecular formula C25H20N2O2S B2957767 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313253-86-0](/img/structure/B2957767.png)
4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-Benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzamide group, a thiazole ring, and a dimethylphenyl group.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to inhibit the activity of key functional proteins in bacterial cell division . This suggests that 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been found to block the biosynthesis of certain bacterial lipids . This suggests that this compound may affect similar pathways, leading to downstream effects on bacterial growth and proliferation.
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or thiazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzamide derivatives: Similar compounds include various benzamide derivatives used in pharmaceuticals and research.
Thiazole derivatives: Other thiazole derivatives with different substituents and functional groups.
Uniqueness: 4-Benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-8-9-21(14-17(16)2)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSDGKFQZDAGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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